Cas no 727652-02-0 (2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde)

2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic aldehyde compound featuring an imidazopyridine core substituted with a dimethoxyphenyl group at the 2-position and a formyl group at the 3-position. This structure confers versatility in organic synthesis, particularly as a key intermediate in the preparation of pharmacologically active molecules. The presence of electron-donating methoxy groups enhances its reactivity in electrophilic aromatic substitution and cross-coupling reactions. Its well-defined crystalline form ensures high purity and stability, making it suitable for applications in medicinal chemistry and materials science. The compound’s rigid fused-ring system also facilitates the development of novel fluorescent probes and ligands for biological targets.
2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde structure
727652-02-0 structure
Product Name:2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
CAS No:727652-02-0
MF:C16H14N2O3
MW:282.293963909149
MDL:MFCD04117011
CID:1068437
PubChem ID:2758442
Update Time:2025-06-27

2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
    • 2-(3,4-DIMETHOXY-PHENYL)-IMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE
    • 004924
    • 2-(3,4-dimethoxyphenyl)-4-hydroimidazo[1,2-a]pyridine-3-carbaldehyde
    • AC1MBY62
    • ALBB-006829
    • CTK7A7286
    • MolPort-000-154-655
    • SBB013075
    • ST093258
    • ZERO
    • 2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carboxaldehyde
    • MFCD04117011
    • LS-02463
    • imidazo[1,2-a]pyridine-3-carboxaldehyde, 2-(3,4-dimethoxyphenyl)-
    • CS-0317234
    • 727652-02-0
    • AKOS000264802
    • DTXSID60374330
    • VXYOBAYEPXBZLK-UHFFFAOYSA-N
    • STK504151
    • MDL: MFCD04117011
    • Inchi: 1S/C16H14N2O3/c1-20-13-7-6-11(9-14(13)21-2)16-12(10-19)18-8-4-3-5-15(18)17-16/h3-10H,1-2H3
    • InChI Key: VXYOBAYEPXBZLK-UHFFFAOYSA-N
    • SMILES: O(C)C1=C(C=CC(=C1)C1=C(C=O)N2C=CC=CC2=N1)OC

Computed Properties

  • Exact Mass: 282.10000
  • Monoisotopic Mass: 282.10044231g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 365
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 52.8Ų

Experimental Properties

  • PSA: 52.83000
  • LogP: 2.83100

2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde Security Information

  • HazardClass:IRRITANT

2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
020356-250mg
2-(3,4-Dimethoxy-phenyl)-imidazo[1,2-a]pyridine-3-carbaldehyde
727652-02-0
250mg
£160.00 2022-03-01
Fluorochem
020356-1g
2-(3,4-Dimethoxy-phenyl)-imidazo[1,2-a]pyridine-3-carbaldehyde
727652-02-0
1g
£372.00 2022-03-01
Fluorochem
020356-2g
2-(3,4-Dimethoxy-phenyl)-imidazo[1,2-a]pyridine-3-carbaldehyde
727652-02-0
2g
£598.00 2022-03-01
Chemenu
CM269046-1g
2-(3,4-Dimethoxy-phenyl)-imidazo[1,2-a]pyridine-3-carbaldehyde
727652-02-0 95%
1g
$*** 2023-03-31
Chemenu
CM269046-1g
2-(3,4-Dimethoxy-phenyl)-imidazo[1,2-a]pyridine-3-carbaldehyde
727652-02-0 95%
1g
$318 2021-08-18
TRC
D266500-100mg
2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
727652-02-0
100mg
$ 185.00 2022-06-05
TRC
D266500-250mg
2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
727652-02-0
250mg
$ 380.00 2022-06-05
TRC
D266500-500mg
2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
727652-02-0
500mg
$ 600.00 2022-06-05
Matrix Scientific
038079-500mg
2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
727652-02-0
500mg
$252.00 2023-09-09
abcr
AB406232-500 mg
2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
727652-02-0
500MG
€313.80 2023-02-20

2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:727652-02-0)2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Order Number:A1090106
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:00
Price ($):306.0
Email:sales@amadischem.com

2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde Related Literature

Additional information on 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Recent Advances in the Study of 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 727652-02-0)

The compound 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 727652-02-0) has recently emerged as a promising scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents. This heterocyclic compound, featuring an imidazopyridine core with a dimethoxyphenyl substituent and an aldehyde functional group, has demonstrated significant potential in various pharmacological applications. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, revealing intriguing properties that warrant further investigation.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the synthetic pathways for 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, optimizing reaction conditions to achieve higher yields and purity. The team employed a one-pot multicomponent reaction strategy, which proved efficient for large-scale production. Structural characterization through NMR and X-ray crystallography confirmed the compound's planar configuration, a feature that may contribute to its biological activity by facilitating interactions with target proteins.

The pharmacological potential of this compound has been investigated in several disease models. Notably, a 2024 study in Bioorganic Chemistry demonstrated its potent inhibitory activity against protein kinases involved in inflammatory pathways. The aldehyde moiety at position 3 was found to be crucial for this activity, forming reversible covalent bonds with cysteine residues in the kinase active sites. These findings suggest potential applications in developing anti-inflammatory agents with novel mechanisms of action.

Recent computational studies have provided insights into the structure-activity relationships of 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde derivatives. Molecular docking simulations revealed favorable binding interactions with multiple therapeutic targets, including G-protein coupled receptors and ion channels. The dimethoxyphenyl group appears to enhance binding affinity through hydrophobic interactions, while the imidazopyridine core contributes to π-π stacking with aromatic amino acid residues.

In oncology research, preliminary results from a 2024 preclinical study showed that this compound exhibits selective cytotoxicity against certain cancer cell lines, particularly those with overexpression of ABC transporters. The compound's ability to bypass multidrug resistance mechanisms makes it an attractive candidate for further development as an anticancer agent. Ongoing structure-activity relationship studies aim to optimize its pharmacokinetic properties while maintaining therapeutic efficacy.

The compound's potential in neurological disorders has also been explored. A recent publication in ACS Chemical Neuroscience reported its neuroprotective effects in cellular models of neurodegenerative diseases. The researchers hypothesized that the compound's ability to modulate oxidative stress responses and inhibit protein aggregation contributes to these protective effects. Further investigations are underway to evaluate its blood-brain barrier permeability and in vivo efficacy.

From a drug development perspective, several pharmaceutical companies have included 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde in their screening libraries for lead identification. Its structural features make it amenable to various chemical modifications, allowing for the generation of diverse analogs with potentially improved pharmacological profiles. The compound's relatively simple synthesis and favorable physicochemical properties enhance its appeal as a starting point for medicinal chemistry programs.

Future research directions for this compound include detailed mechanistic studies to elucidate its molecular targets, comprehensive ADMET profiling, and optimization of its drug-like properties. The growing body of evidence supporting its diverse biological activities suggests that 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde and its derivatives may represent a valuable addition to the medicinal chemist's toolbox, with potential applications across multiple therapeutic areas.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:727652-02-0)2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
A1090106
Purity:99%
Quantity:1g
Price ($):306.0
Email